- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,

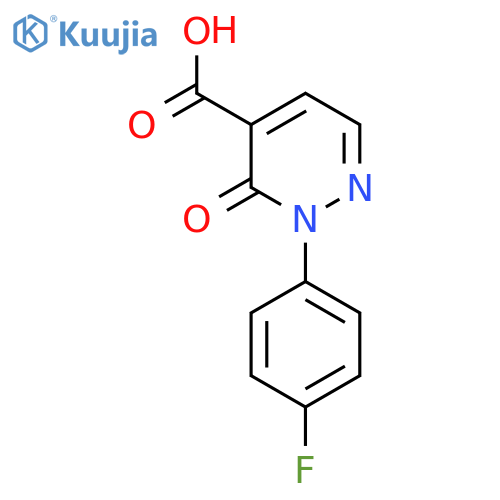

Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

946505-09-5 structure

Productnaam:2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS-nummer:946505-09-5

MF:C11H7FN2O3

MW:234.183285951614

MDL:MFCD26096712

CID:4721048

PubChem ID:66767171

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

- BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- AK00780657

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid

- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-

- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)

- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid

- WMB50509

- AKOS028114968

- D80456

- SY317605

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

- MFCD26096712

- BS-18271

- SCHEMBL680352

- C11H7FN2O3

- CS-0157492

- A1-02457

- DA-40231

- 946505-09-5

- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

- MDL: MFCD26096712

- Inchi: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)

- InChI-sleutel: BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- LACHT: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O

Berekende eigenschappen

- Exacte massa: 234.04407025g/mol

- Monoisotopische massa: 234.04407025g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 5

- Zware atoomtelling: 17

- Aantal draaibare bindingen: 2

- Complexiteit: 398

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 70

- XLogP3: 1.4

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A428665-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$275.0 | 2024-04-16 | |

| Chemenu | CM530575-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1587 | 2023-03-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 50mg |

243.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1089370-10g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 10g |

$2235 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1089370-5g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 5g |

$1155 | 2024-06-05 | |

| Chemenu | CM530575-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$248 | 2023-03-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

¥8250.0 | 2024-04-17 | |

| Ambeed | A428665-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$1100.0 | 2024-04-16 | |

| Ambeed | A428665-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1760.0 | 2024-04-16 | |

| Chemenu | CM530575-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$992 | 2023-03-07 |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethylacetamide ; 5 min, rt; 30 min, rt → 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referentie

- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referentie

- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,

Productiemethode 4

Reactievoorwaarden

Referentie

- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt → reflux

Referentie

- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

Referentie

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,

Productiemethode 9

Reactievoorwaarden

Referentie

- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referentie

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referentie

- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

Referentie

- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors, European Journal of Medicinal Chemistry, 2016, 120, 37-50

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials

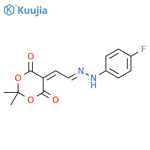

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester

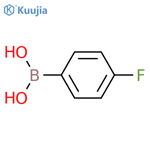

- 4-Fluorobenzeneboronic acid

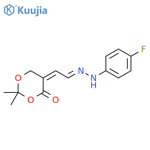

- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-

- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Gerelateerde literatuur

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

3. Back matter

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) Gerelateerde producten

- 104789-72-2((6-aminohexyl)(methyl)(propan-2-yl)amine)

- 2228123-16-6(ethyl 4-(1-amino-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-3-carboxylate)

- 1889946-78-4(5-(2-Fluorophenoxy)pyrimidin-2-amine)

- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)

- 37905-96-7(5-hydroxy-1,8-Naphthyridin-2(1H)-one)

- 338414-09-8(3-(4-Bromophenyl)-3-oxo-2-{2-4-(trifluoromethyl)phenylhydrazono}propanal)

- 2034280-85-6(3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide)

- 2418658-69-0(3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)benzoic acid)

- 2034157-39-4(3-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride)

- 2193058-83-0(6-(trifluoromethyl)-4-azaspiro2.5octane hydrochloride)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:946505-09-5)2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Zuiverheid:99%/99%/99%

Hoeveelheid:1g/5g/10g

Prijs ($):248.0/990.0/1584.0